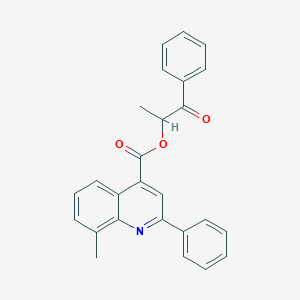
1-Oxo-1-phenylpropan-2-yl 8-methyl-2-phenylquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxo-1-phenylpropan-2-yl 8-methyl-2-phenylquinoline-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxo-1-phenylpropan-2-yl 8-methyl-2-phenylquinoline-4-carboxylate typically involves multi-step organic reactions. The starting materials often include 8-methyl-2-phenylquinoline-4-carboxylic acid and 1-Oxo-1-phenylpropan-2-yl chloride. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the esterification process. The reaction conditions often involve refluxing the mixture in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-Oxo-1-phenylpropan-2-yl 8-methyl-2-phenylquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions include quinoline N-oxides, alcohol derivatives, and substituted quinoline compounds. These products are often intermediates for further chemical transformations .
Scientific Research Applications
1-Oxo-1-phenylpropan-2-yl 8-methyl-2-phenylquinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Oxo-1-phenylpropan-2-yl 8-methyl-2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s quinoline moiety is known to intercalate with DNA, inhibiting the replication of cancer cells. Additionally, it can disrupt microbial cell membranes, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
8-Methylquinoline: Shares the quinoline core but lacks the ester and phenylpropanone groups.
2-Phenylquinoline: Similar structure but without the 1-Oxo-1-phenylpropan-2-yl ester group.
Uniqueness
1-Oxo-1-phenylpropan-2-yl 8-methyl-2-phenylquinoline-4-carboxylate is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the quinoline and ester moieties enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C26H21NO3 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
(1-oxo-1-phenylpropan-2-yl) 8-methyl-2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C26H21NO3/c1-17-10-9-15-21-22(16-23(27-24(17)21)19-11-5-3-6-12-19)26(29)30-18(2)25(28)20-13-7-4-8-14-20/h3-16,18H,1-2H3 |
InChI Key |
KHYOHKVDZBVXSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)OC(C)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5-Dimethyl-3-{[(4-methylphenyl)amino]methyl}imidazolidine-2,4-dione](/img/structure/B15151345.png)
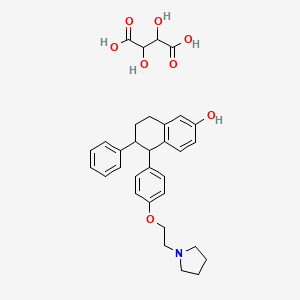
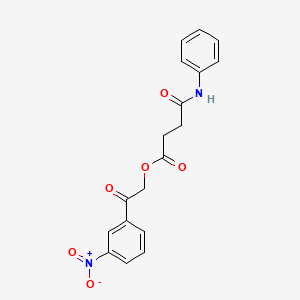
![1-(4-methylphenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B15151349.png)
![(1E)-N,N-dimethyl-N'-{4-[(E)-phenyldiazenyl]phenyl}ethanimidamide](/img/structure/B15151353.png)
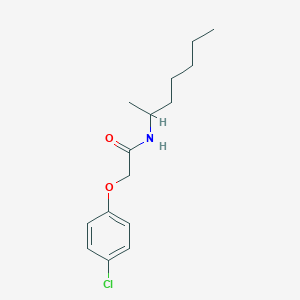
![N-(3,4-dichlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B15151370.png)

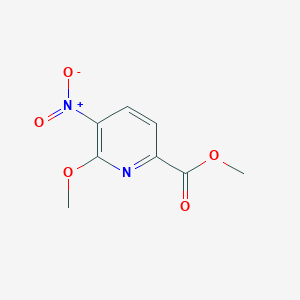
![2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B15151391.png)
![2-(2,4-Dichlorophenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B15151401.png)
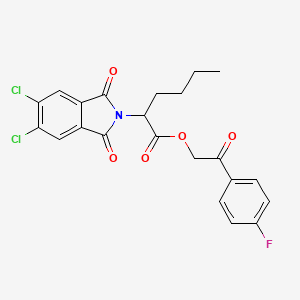
![4-methyl-N-{2-[(1-phenylethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B15151406.png)
![(5-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-2-methoxyphenyl)(morpholin-4-yl)methanone](/img/structure/B15151410.png)
